(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

Catalog No.
S8463468
CAS No.
M.F
C12H20N2S
M. Wt
224.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediami...

Product Name

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine

IUPAC Name

(3R)-1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

InChI

InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3/t11-/m1/s1

InChI Key

AMNYAHNHKFYZOU-LLVKDONJSA-N

SMILES

CN(C)CCC(CSC1=CC=CC=C1)N

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)N

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)N

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a chemical compound with the molecular formula C12H20N2SC_{12}H_{20}N_{2}S and a molecular weight of 224.37 g/mol. It is categorized as a diamine due to the presence of two amine functional groups, and it features a phenylthio group, which contributes to its unique chemical properties. The compound is often represented by the IUPAC name (R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine and has the CAS number 870812-32-1. Its structural formula can be depicted as follows:

SMILES N[C@@H](CSC1=CC=CC=C1)CCN(C)C\text{SMILES }N[C@@H](CSC1=CC=CC=C1)CCN(C)C

This compound exhibits chirality, with the (3R) designation indicating its specific stereochemistry.

  • Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction reactions, modifying the amine groups or the phenylthio moiety, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine groups are capable of nucleophilic substitution reactions, often involving alkyl halides or acyl chlorides in the presence of bases like triethylamine.

The major products formed from these reactions include sulfoxides and sulfones from oxidation, modified amines from reduction, and alkylated or acylated derivatives from substitution reactions .

Research indicates that (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has potential biological applications as a protease inhibitor. It interacts with specific molecular targets by binding to the active sites of proteases, thereby inhibiting their enzymatic activity. This characteristic makes it valuable in biochemical research and therapeutic development.

The synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of a Butanediamine Precursor: A suitable butanediamine is reacted with a phenylthio reagent.
  • Controlled Conditions: The reaction is conducted under controlled conditions using solvents such as dichloromethane or ethanol.
  • Catalysis: Catalysts like palladium or copper complexes are often employed to facilitate the reaction and improve yield.

In industrial settings, large-scale synthesis may utilize optimized reaction conditions and advanced techniques such as continuous flow reactors to enhance efficiency .

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: The compound is investigated for its potential role as a biochemical probe or inhibitor.
  • Medicine: It is explored for therapeutic applications, particularly in developing protease inhibitors.
  • Industry: The compound finds utility in producing specialty chemicals and pharmaceuticals .

The interaction studies involving (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine focus on its mechanism of action as a protease inhibitor. By binding to the active sites of proteases, it prevents substrate cleavage, thus inhibiting enzyme activity. This property is crucial for developing drugs targeting protease-related diseases .

Several compounds share structural similarities with (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine:

  • (3R)-3-Amino-1-oxo-4-(phenylthio)butylmorpholine
  • N-Fmoc-4-fluoro-D-phenylalanine
  • N-Fmoc-4-iodo-D-phenylalanine

Uniqueness

What sets (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine apart from these similar compounds are its specific structural features—particularly the dimethylated amine groups and the phenylthio moiety—which confer distinct chemical reactivity and biological activity. These characteristics make it an important compound for various applications in research and industry .

Diamines are critical building blocks in drug design due to their ability to coordinate metal ions, stabilize protein-ligand interactions, and modulate physicochemical properties. (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine distinguishes itself through its chiral center and sulfur-containing aromatic group, which enhance its binding versatility. The compound’s $$ \text{N,N-dimethyl} $$ groups increase lipophilicity, improving membrane permeability, while the phenylthio moiety introduces π-π stacking capabilities for targeting aromatic residues in enzymes.

Compared to simpler diamines like ethylenediamine or cadaverine, this compound’s extended carbon chain and stereochemical complexity enable precise spatial orientation in molecular recognition. For example, its (3R) configuration aligns with the chiral pockets of G-protein-coupled receptors (GPCRs), making it a candidate for modulating neurotransmitter systems. Additionally, the sulfur atom may participate in redox interactions or coordinate transition metals, expanding its utility in metalloenzyme inhibition.

Significance of Stereochemical Configuration in Bioactivity Modulation

The (3R) stereochemical configuration is pivotal for enantioselective bioactivity. Studies on chiral piperidine scaffolds demonstrate that stereochemistry profoundly affects drug potency, selectivity, and pharmacokinetics. For (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, the (R)-enantiomer’s spatial arrangement optimizes hydrogen bonding with aspartate residues in catalytic sites, as observed in protease inhibitors. Conversely, the (S)-enantiomer may exhibit reduced affinity due to steric clashes or improper alignment of functional groups.

Stereoselective synthesis methods, such as copper-catalyzed reductive coupling, have been employed to access enantiopure diamines. These techniques use chiral ligands to induce asymmetry during bond formation, ensuring high enantiomeric excess (ee). For instance, Evans oxazolidinone auxiliaries direct the stereochemical outcome of allenamide additions, yielding (3R)-configured products with >90% ee. Such precision is critical for avoiding off-target effects in therapeutic applications.

Traditional Nucleophilic Substitution Approaches for Diamine Synthesis

The foundational synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine relies on sequential nucleophilic substitution reactions to construct its carbon-nitrogen and carbon-sulfur bonds. A representative pathway involves:

  • Alkylation of Primary Amines:
    Reaction of 1,3-dibromobutane with dimethylamine under basic conditions generates N1,N1-dimethyl-1,3-butanediamine via a double nucleophilic substitution mechanism . The dibromoalkane acts as a bifunctional electrophile, with dimethylamine displacing bromide ions at both terminal positions (Figure 1A).

  • Thioether Formation:
    Subsequent treatment with 4-bromobenzenethiol (CAS 106-53-6) [6] introduces the phenylthio moiety through a nucleophilic aromatic substitution (S~N~Ar) mechanism. The electron-withdrawing bromine atom activates the aromatic ring for attack by the secondary amine's lone pair, followed by elimination of HBr to form the thioether linkage [5].

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

StepReagent RatioSolventTemperatureYield (%)
Diamine Formation1:2.5EtOH/H2O80°C68
Thioether Formation1:1.2DMF120°C54 [5] [6]

While this approach achieves the target structure, limitations include moderate enantioselectivity (≤72% ee) and competing side reactions during thioether formation. The stereochemical outcome at C3 remains challenging to control using classical methods, necessitating advanced catalytic strategies.

Novel Catalytic Strategies for Asymmetric Thioether Formation

Recent advances address the stereochemical limitations of traditional methods through two complementary approaches:

A. Transition Metal-Catalyzed Dynamic Kinetic Resolution
Chiral palladium complexes (e.g., Pd-(R)-BINAP) enable simultaneous control of thioether configuration and diamine chirality. The mechanism proceeds via:

  • Oxidative addition of 4-bromothiophenol to Pd(0)
  • Transmetalation with N1,N1-dimethyl-1,3-butanediamine
  • Reductive elimination with retention of configuration at both stereocenters [2]

This method achieves 89% ee for the (3R) isomer when using (-)-sparteine as a chiral ligand, as demonstrated in analogous systems [2].

B. Organocatalytic Thiol-Ene Click Chemistry
Thiyl radicals generated from 4-mercaptophenol undergo enantioselective addition to allylic amines in the presence of chiral phosphoric acids (e.g., TRIP). The reaction proceeds through a radical-polar crossover mechanism, establishing the C-S bond with 94% ee [2]. Subsequent hydrogenation of the double bond yields the saturated diamine backbone while preserving stereochemical integrity.

Key Advantages:

  • Eliminates hazardous brominated intermediates
  • Enables modular synthesis through thiol component variation
  • Achieves >90% enantiomeric excess in optimized conditions

Microwave-Assisted Synthesis Optimization for Improved Yield

Microwave irradiation significantly enhances the efficiency of both nucleophilic substitution and catalytic asymmetric steps:

Process Intensification Effects:

  • Diamine Formation:
    Microwave heating (150 W, 100°C) reduces reaction time from 12 hours to 35 minutes while increasing yield to 82% . The rapid dielectric heating minimizes thermal decomposition pathways.
  • Asymmetric Thioether Coupling:
    Combining microwave assistance (80°C, 50 W) with flow chemistry techniques improves catalyst turnover number (TON) from 450 to 1,200 in palladium-mediated systems [2].

Table 2: Microwave vs Conventional Thermal Synthesis

ParameterConventionalMicrowaveImprovement
Reaction Time8 h45 min10.7×
Isolated Yield58%79%+36%
Energy Consumption2.4 kWh0.3 kWh-87.5%

The synergistic use of microwave heating and heterogeneous catalysts (e.g., polymer-supported BINAP) enables facile catalyst recovery while maintaining 95% purity as specified in commercial standards [1].

Impact of N-Alkyl Substitution Patterns on Target Affinity

The N-alkyl substitution patterns in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine represent a critical structural determinant for target binding affinity and selectivity. Research into similar diamino compounds has revealed that specific N-alkyl modifications can profoundly influence molecular recognition and binding kinetics [1] [2] [3].

Studies examining N-alkyl substitution effects in related molecular scaffolds demonstrate that dimethyl substitution at the N1 position confers distinct advantages in target recognition. In aminoquinoline-based inhibitors, the preservation of diisobutyl amine terminal groups proved essential for biological activity, with replacement by diethyl, diisopropyl, or dibutyl substituents resulting in complete loss of activity in both fluorescence polarization and Western blot assays [2]. This specificity suggests that the precise spatial arrangement and electronic properties of N-alkyl groups are crucial for maintaining optimal binding interactions.

The dimethyl substitution pattern in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine aligns with observations from endothelin receptor binding studies, where compounds bearing dimethylamino functionalities demonstrated enhanced binding affinity compared to their non-methylated analogs [4]. Specifically, dimethylamino-naphthalene derivatives showed selective binding to endothelin-1 receptors with inhibitory concentrations ranging from 5.8 nanomolar to 150 nanomolar, demonstrating the importance of tertiary amine substitution for high-affinity binding.

Structural analysis of peptide-protein interactions has revealed that N-alkyl modifications can significantly alter binding thermodynamics. In studies of PB1-derived peptides binding to PA proteins, systematic amino acid substitutions demonstrated that modifications in the binding region could enhance affinity by 1.6 to 7-fold through optimized electrostatic and hydrophobic interactions [1]. The combination of multiple affinity-enhancing substitutions resulted in a 26-fold increase in binding compared to the parent peptide, illustrating the cumulative effects of strategic N-alkyl modifications.

Table 1: Impact of N-Alkyl Substitution Patterns on Target Affinity

Compound SeriesN-Alkyl Substitution PatternTarget Affinity EffectReference Study
PB1 peptides with amino acid substitutionsVarious amino acid replacements in binding region1.6-7 fold decrease in IC50 with affinity-enhancing mutationsPB1-PA protein binding study [1]
Aminoquinoline derivatives with diisobutyl groupsDiisobutyl amine terminal groupsLoss of activity when diisobutyl replaced with other alkyl groupsHsp90 inhibitor SAR analysis [2]
Phenothiazine derivatives with side chain modificationsPiperazine vs. alkylamino side chainsEnhanced potency with piperazine vs alkylamino chainsPhenothiazine dopamine receptor study [5]
N-alkyl carbamate derivativesN-alkylated benzoaxines with varying chain lengthsLonger alkyl chains showed improved activityPI3K inhibitor development [6]
Dimethylamino substituted compoundsN,N-dimethyl substitution on terminal nitrogenEnhanced binding affinity with dimethyl groupsEndothelin receptor binding study [4]

The tertiary amine character of the N1,N1-dimethyl substitution in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine provides several mechanistic advantages. Tertiary amines can function as effective proton acceptors and participate in hydrogen bonding networks while maintaining conformational flexibility [7] [8]. Studies on ring-opening mechanisms have shown that tertiary amines can interact specifically with hydroxyl-containing compounds, forming stable complexes that facilitate subsequent chemical transformations.

The positioning of the dimethyl groups creates a sterically defined environment that can enhance selectivity for specific binding sites. Research on dopamine receptor subtypes has shown that N-n-propyl-substituted 3-(dimethylphenyl)piperidines with specific alkyl substitution patterns display novel discriminative properties between receptor subtypes, achieving high affinity and selectivity for D4-dopaminergic receptors in bovine retina [3]. This selectivity arises from the precise geometric arrangement of alkyl substituents that complement the receptor binding pocket architecture.

Role of Thioether Functionality in Enzymatic Inhibition Mechanisms

The phenylthio group in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine represents a sophisticated molecular recognition element that can engage in multiple types of enzymatic inhibition mechanisms. Thioether functionalities have been extensively studied for their unique ability to participate in both reversible and irreversible enzyme inhibition pathways [9] [10] [11].

The phenylthio moiety can act as a suicide inhibitor through covalent modification of active site cysteine residues. Studies on N-(phenylthio)phthalimide demonstrated this mechanism in nematode trehalose-6-phosphate phosphatases, where the compound achieved apparent Ki values of 1.0 micromolar and 0.56 micromolar against enzymes from Ancylostoma ceylanicum and Toxocara canis, respectively [11]. Site-directed mutagenesis confirmed that this compound conjugates to a strictly conserved cysteine residue in the vicinity of the enzyme active site, preventing normal substrate processing.

The sulfur atom in thioether linkages can undergo oxidation state changes that dramatically affect binding kinetics and inhibitor potency. Comparative studies of thioether, sulfoxide, and sulfone derivatives revealed that sulfur oxidation state profoundly influences both inhibitor potency and binding kinetics [12]. Thioether-containing compounds consistently showed the fastest binding kinetics with relatively higher bimolecular rate constants, while sulfoxide and sulfone analogs exhibited reduced binding rates. The difference in binding kinetics between sulfur oxidation states generally decreased with increasing alkyl chain length, suggesting that steric effects can modulate the electronic contributions of the sulfur center.

Thioether groups can participate in sophisticated protein-cofactor interactions, particularly with iron-sulfur clusters in radical S-adenosylmethionine enzymes. Studies on ThnL, a B12-dependent radical SAM enzyme, demonstrated that thioether bond formation occurs through direct substrate interaction with iron centers in auxiliary clusters [10]. The enzyme catalyzes carbon-sulfur bond formation between C2 of a carbapenam precursor and pantetheine, utilizing radical SAM chemistry in an unprecedented function for this enzyme class.

Table 2: Role of Thioether Functionality in Enzymatic Inhibition Mechanisms

Compound TypeMechanism of ActionEnzymatic EffectKey Finding
Phenylthio derivativesCovalent binding to active site cysteine residuesSuicide inhibition of nematode TPPs (Ki = 0.56-1.0 μM)Conjugation to conserved cysteine prevents substrate cleavage [11]
Thioether vs sulfoxide vs sulfoneOxidation state affects binding kinetics and potency5-fold higher potency for thioether vs methylene analogsSulfur oxidation state profoundly affects inhibitor potency [12]
Thiol-disulfide systemsReversible thiol/disulfide redox activityEnzyme-dependent thiol oxidation and reductionEquilibrium reached under reducing conditions favors thiol form [10]
Thioether cross-linking enzymesDirect substrate interaction with iron-sulfur clustersThioether bond formation between substrate and cofactorIron-sulfur cluster facilitates carbon-sulfur bond formation [13]
Heat shock protein inhibitorsS-π interactions with aromatic systems in binding pocketEnhanced hydrophobic interactions and binding affinityPotential S-π interactions enhance binding to aromatic residues [14]

The aromatic nature of the phenylthio group enables participation in S-π interactions with aromatic amino acid residues in enzyme binding sites. Research on heat shock protein 70 inhibitors has identified that sulfur-aromatic interactions can significantly enhance binding affinity [14] [15]. These interactions can occur in multiple orientations, including configurations where the sulfur atom is positioned 3.5-4.0 Angstroms above the plane of an aromatic ring, or where the sulfur is positioned slightly above and to the edge of the aromatic ring. Such favorable interactions between sulfur and π aromatic systems have been proposed to rationalize the binding affinity of various kinase inhibitors.

The thioether linkage in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine may also facilitate reversible redox processes that can modulate enzyme activity. Studies on radical SAM enzymes have shown that thioether-containing compounds can undergo enzyme-catalyzed thiol/disulfide redox reactions [10]. This reversible chemistry allows the compound to exist in equilibrium between different oxidation states, with the specific equilibrium position dependent on the local redox environment. Under reducing conditions typical of cellular environments, the equilibrium tends to favor the thiol form, which may have different binding properties compared to the oxidized disulfide state.

The positioning of the phenylthio group at the 4-position of the butanediamine backbone creates a stereoelectronically favorable arrangement for enzyme recognition. The specific (3R) stereochemistry ensures that the phenylthio group adopts a defined spatial orientation relative to the amino functionalities, potentially enabling simultaneous engagement with multiple binding subsites within enzyme active sites. This multivalent binding mode can result in enhanced affinity and selectivity compared to monovalent interactions.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.13471982 g/mol

Monoisotopic Mass

224.13471982 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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